molecular formula C16H25N5O4S B061968 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) CAS No. 175097-45-7

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1)

Cat. No. B061968
M. Wt: 383.5 g/mol
InChI Key: POJPHEWIAFJRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is a chemical compound that has shown potential in various scientific research applications.

Mechanism Of Action

The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cell proliferation and survival, making it a potential target for cancer treatment.

Biochemical And Physiological Effects

Studies have shown that 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is its potential as a tool for the study of protein kinase inhibitors. It has also shown potential as an anticancer agent and as a treatment for neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.

Future Directions

There are several potential future directions for the study of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1). One direction is the further investigation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is the exploration of its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Additionally, it could be studied for its potential in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) involves the reaction of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-pyrimidin-4-amine with sulfuric acid. The resulting compound is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) has shown potential in various scientific research applications. It has been used as a tool in the study of protein kinase inhibitors, as well as in the development of anticancer agents. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

CAS RN

175097-45-7

Product Name

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1)

Molecular Formula

C16H25N5O4S

Molecular Weight

383.5 g/mol

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid

InChI

InChI=1S/C16H23N5.H2O4S/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4)

InChI Key

POJPHEWIAFJRSA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O

Other CAS RN

175097-45-7

synonyms

7H-pyrrolo(2,3-d)pyrimidine-6,7-methyl-2,4-di-1-pyrrolidinyl hydrochloride
U 89843
U 89843D
U-89343A
U-89843
U-89843D

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.